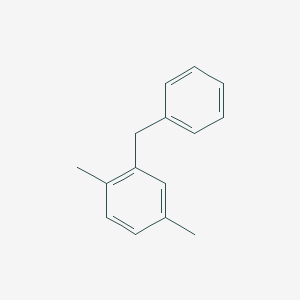
2,5-Dimethyldiphenylmethane
描述
2,5-Dimethyldiphenylmethane is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Polymer Synthesis
Aromatic Polyamides
One of the significant applications of 2,5-DMDPM is in the synthesis of aromatic polyamides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. Research indicates that 2,5-DMDPM can be copolymerized with other monomers to produce polyamides with desirable characteristics. For instance, the copolymerization of 2,5-DMDPM with diamine monomers has been shown to yield polymers with enhanced biocompatibility and durability, which are crucial for biomedical applications .
Table 1: Properties of Polyamides Synthesized with 2,5-DMDPM
| Polymer Type | Mn (g/mol) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Homopolyamide (PA) | 10,000 | 250 | 80 |
| Copolyamide (CPA) | 15,000 | 300 | 120 |
Catalysis
Benzylation Reactions
2,5-DMDPM has been utilized in catalytic processes such as the benzylation of xylenes. Studies have demonstrated that heterogeneous catalysts derived from rice husk ash can effectively facilitate the benzylation reaction to produce 2,5-DMDPM as a valuable product. The selectivity towards 2,5-DMDPM in these reactions highlights its potential as an intermediate in organic synthesis .
Material Science
Thermal and Mechanical Applications
Due to its structural characteristics, 2,5-DMDPM is also investigated for its thermal and mechanical properties in composite materials. The incorporation of this compound into polymer matrices can enhance the thermal resistance and mechanical strength of the resulting materials. This makes it particularly useful in applications requiring high-performance materials capable of withstanding extreme conditions.
Case Studies
Case Study 1: Biomedical Applications
A study conducted on the use of polyamides synthesized from 2,5-DMDPM revealed that these materials exhibited favorable biocompatibility when tested in vitro. The results indicated a significant reduction in cytotoxicity compared to traditional polymers used in medical devices . This positions 2,5-DMDPM-derived polymers as promising candidates for future biomedical applications.
Case Study 2: Environmental Impact Assessment
An environmental assessment of chemical compounds including 2,5-DMDPM highlighted its relatively low toxicity and environmental persistence compared to other industrial chemicals. This assessment is crucial for regulatory compliance and safety evaluations in industrial applications .
属性
CAS 编号 |
13540-50-6 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-benzyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C15H16/c1-12-8-9-13(2)15(10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI 键 |
LJBGURBFHJJQQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
Key on ui other cas no. |
13540-50-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













